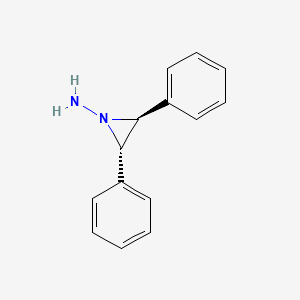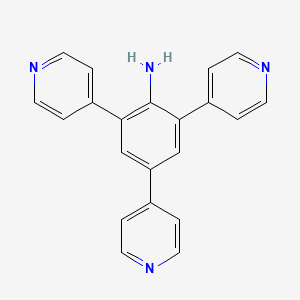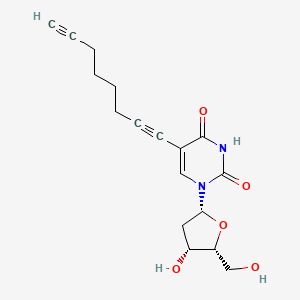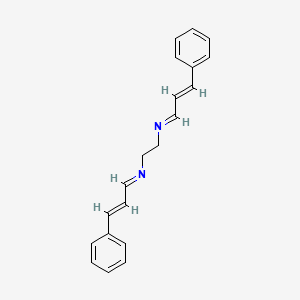
trans-1-Amino-2,3-diphenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-Amino-2,3-diphenylaziridine: is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an amino group and two phenyl groups attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans-1-amino-2,3-diphenylaziridine typically involves the reaction of trans-2,3-diphenyl-1-phthalimidoaziridine with hydrazine hydrate. The reaction is carried out in ethanol at a controlled temperature of 43–45°C. The resulting product is then purified through crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient mechanical stirrers and controlled temperature environments ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: trans-1-Amino-2,3-diphenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: trans-1-Amino-2,3-diphenylaziridine is used as a reagent in organic synthesis, particularly in the fragmentation of α,β-epoxyketones to acetylenic aldehydes and ketones .
Biology and Medicine: In biological research, aziridines are studied for their potential use as antitumor agents due to their ability to alkylate DNA. This compound, with its unique structure, is of interest in the development of new therapeutic agents .
Industry: The compound is used in the synthesis of various polymers and materials, taking advantage of its reactivity and ability to form stable intermediates .
Mecanismo De Acción
The mechanism of action of trans-1-amino-2,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. In biological systems, this reactivity allows the compound to alkylate DNA and other biomolecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
- 1-Amino-2-phenylaziridine
- 1-Amino-2-phenylaziridinium acetate
- trans-2,3-Diphenyl-1-phthalimidoaziridine
Comparison: trans-1-Amino-2,3-diphenylaziridine is unique due to the presence of two phenyl groups, which enhance its reactivity and stability compared to other aziridines. The compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable reagent in various applications .
Propiedades
Número CAS |
28161-60-6 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-diphenylaziridin-1-amine |
InChI |
InChI=1S/C14H14N2/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15H2/t13-,14-/m0/s1 |
Clave InChI |
GXDYVAZATOFPPQ-KBPBESRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](N2N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2C(N2N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)

![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)









![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
